![molecular formula C16H12N4O4S B2892450 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797267-44-7](/img/structure/B2892450.png)
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H12N4O4S and its molecular weight is 356.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to targetNF-κB in hepatocellular carcinoma cells . NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
Similar 1,3,4-oxadiazole compounds have been found to inhibit the activation of nf-κb, thereby blocking its signaling pathway . This inhibition can lead to a decrease in the transcription of genes that promote cell proliferation and survival, thus potentially exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with the NF-κB pathway can have downstream effects on various biochemical pathways. By inhibiting NF-κB activation, the compound may affect the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis . This could potentially lead to a reduction in inflammation and tumor growth, and an increase in programmed cell death .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets NF-κB like similar 1,3,4-oxadiazole compounds, it could potentially have anti-cancer effects by inhibiting cell proliferation and promoting apoptosis .
Biological Activity
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique combination of a 1,2,4-oxadiazole ring and a benzo[d]oxazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including cyclization and condensation processes.
Synthetic Route Overview:
- Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through reactions involving amidoximes and carboxylic acids in a suitable medium.
- Thiophene Derivative Synthesis: Thiophene derivatives can be produced using methods like the Gewald reaction.
- Final Coupling: The final step involves coupling the thiophene and oxadiazole derivatives to form the target compound.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxic Effects: In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM over 24 to 48 hours .
Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|
MDA-MB-231 | 10 | 45.2 - 62.7 |
HT-29 | 50 | 39.0 - 49.4 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes: Oxadiazole derivatives are known to inhibit enzymes such as methionine aminopeptidase and thymidylate synthase, which are crucial in tumor growth and proliferation .
- Induction of Apoptosis: Flow cytometry analysis has shown that treatment with this compound leads to significant apoptosis in cancer cells, indicating its potential as an anticancer agent.
- Cell Cycle Arrest: Studies have indicated that the compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have demonstrated antimicrobial activity. The presence of the oxadiazole ring has been linked to moderate antibacterial effects against various pathogens .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-containing compounds:
- Study on MDA-MB-231 Cells: A study demonstrated that compounds similar to this compound showed a three-fold increase in cytotoxicity compared to standard chemotherapeutics like Cisplatin .
- HT-29 Cell Line Analysis: In another study focusing on HT-29 cells, it was found that specific modifications in the chemical structure led to enhanced cytotoxic effects and lower viability rates compared to untreated controls.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-9-17-15(24-19-9)14-10(6-7-25-14)18-13(21)8-20-11-4-2-3-5-12(11)23-16(20)22/h2-7H,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVCFHRUQSXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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